molecular formula C20H19FN4OS B2695680 3-(5-((4-fluorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852145-16-5

3-(5-((4-fluorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2695680
CAS No.: 852145-16-5
M. Wt: 382.46
InChI Key: ZZNLNIJVMRLIGG-UHFFFAOYSA-N
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Description

3-(5-((4-fluorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, an indole moiety, and a fluorobenzyl thioether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((4-fluorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Indole Moiety: The indole ring can be introduced through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Attachment of the Fluorobenzyl Thioether Group: This step involves the nucleophilic substitution reaction where a thiol group reacts with a fluorobenzyl halide under basic conditions to form the thioether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the indole moiety, potentially altering the electronic properties of the compound.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under strong nucleophilic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole or indole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a bioactive molecule. Its triazole and indole components are known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicinal chemistry, 3-(5-((4-fluorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(5-((4-fluorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The indole moiety may also play a role in binding to biological targets, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(4-fluorobenzyl)-1H-1,2,3-triazol-1-yl)-1H-indole: Similar structure but with a different triazole ring.

    3-(5-(benzylthio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole: Lacks the fluorine atom in the benzyl group.

    3-(5-((4-chlorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorobenzyl thioether group in 3-(5-((4-fluorobenzyl)thio)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)-1H-indole imparts unique electronic and steric properties, potentially enhancing its biological activity and specificity compared to similar compounds

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

3-[5-[(4-fluorophenyl)methylsulfanyl]-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4OS/c1-26-11-10-25-19(17-12-22-18-5-3-2-4-16(17)18)23-24-20(25)27-13-14-6-8-15(21)9-7-14/h2-9,12,22H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNLNIJVMRLIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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